

A Technical Guide to the Natural Occurrence of Azelaic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

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Abstract

Azelaic acid, a dicarboxylic acid, is a well-documented natural product found in various cereals and is also a metabolic byproduct of the yeast Malassezia furfur. Its esters, particularly azelaic acid monoethyl ester, are of growing interest due to their potential applications in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of azelaic acid monoethyl ester. It consolidates available qualitative data, discusses potential biosynthetic routes, and outlines experimental methodologies for its identification and quantification in natural matrices. While direct evidence of its natural occurrence is emerging, quantitative data and fully elucidated biosynthetic pathways remain areas for future research.

Introduction

Azelaic acid is a nine-carbon saturated dicarboxylic acid renowned for its therapeutic effects in dermatology, including the treatment of acne and rosacea.[1] While the natural presence of azelaic acid in grains like wheat, rye, and barley is well-established, less is known about its esterified forms in nature.[1] Azelaic acid monoethyl ester (AAME), an ester formed from azelaic acid and ethanol, has been identified in at least two distinct natural sources, suggesting it is a naturally occurring compound. This guide aims to synthesize the available technical information on the natural occurrence of AAME, providing a resource for researchers in natural product chemistry, pharmacology, and drug development.



Natural Occurrence of Azelaic Acid Monoethyl Ester

The presence of azelaic acid monoethyl ester in the natural world has been reported in both the fungal and plant kingdoms. The LOTUS (Natural Products Occurrence) database, referenced by PubChem, indicates its presence in a fungus and a common grass species.[2] Additionally, analytical studies of plant extracts have also identified this compound.

Fungal Sources

Azelaic acid monoethyl ester has been reported to occur in the fungus Epichloe typhina.[2] Epichloe species are endophytic fungi that form symbiotic relationships with grasses. The metabolic capabilities of these fungi are diverse, and the production of AAME may be a result of enzymatic esterification processes within the fungus, potentially involving the detoxification of ethanol or other metabolic functions.

Plant Sources

The monoethyl ester of azelaic acid has also been identified in Phleum pratense, commonly known as timothy grass.[2] This finding is significant as it points to the potential for AAME to be more widespread in the plant kingdom than currently documented. Furthermore, a study involving the GC-MS analysis of an ethanol extract of Hydrocotyle verticillata (whorled pennywort) leaves identified azelaic acid monoethyl ester as a constituent.

At present, quantitative data on the concentration of azelaic acid monoethyl ester in these natural sources is not available in the reviewed literature. The following table summarizes the known natural occurrences.

Kingdom	Species	Common Name	Matrix/Extract
Fungi	Epichloe typhina	Timothy Choke	Not Specified
Plantae	Phleum pratense	Timothy Grass	Not Specified
Plantae	Hydrocotyle verticillata	Whorled Pennywort	Ethanol Leaf Extract

Potential Biosynthesis of Azelaic Acid Monoethyl Ester



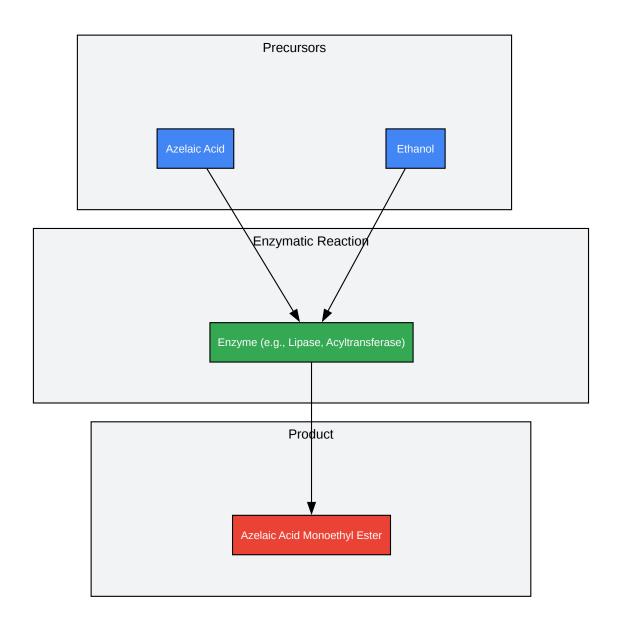
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The precise biosynthetic pathway for azelaic acid monoethyl ester in the identified organisms has not been elucidated. However, based on general biochemical principles of ester formation in biological systems, a plausible pathway can be proposed. The biosynthesis of fatty acid ethyl esters (FAEEs) in fungi is known to occur, often catalyzed by enzymes with esterase or acyltransferase activity.[3][4]

A likely mechanism for the formation of AAME involves the enzymatic condensation of its two precursors: azelaic acid and ethanol. Azelaic acid itself is a natural product, and ethanol can be produced through fermentation by microorganisms or be present endogenously in plant tissues. The reaction would likely be catalyzed by a non-specific lipase or an acyl-CoA synthetase followed by an acyltransferase.





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A plausible enzymatic pathway for the biosynthesis of azelaic acid monoethyl ester.

Experimental Protocols



While specific, detailed protocols for the extraction and quantification of azelaic acid monoethyl ester from its natural sources are not readily available, a general workflow can be constructed based on established methods for the analysis of short-chain dicarboxylic acids and their esters in biological matrices.[5]

Extraction

The choice of extraction solvent and method will depend on the matrix. For plant and fungal tissues, a common approach is solvent extraction.

- Sample Preparation: Lyophilize and grind the biological material to a fine powder to increase the surface area for extraction.
- Solvent Extraction:
 - For a broad-spectrum extraction, use a moderately polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.
 - Given that AAME was identified in an ethanol extract, ethanol can also be a suitable solvent.
 - Perform sonication or maceration to enhance extraction efficiency.
- Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator).

Identification and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like AAME.

- Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the carboxylic acid group in AAME, derivatization is often necessary. Silylation is a common method.
 - To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide
 (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

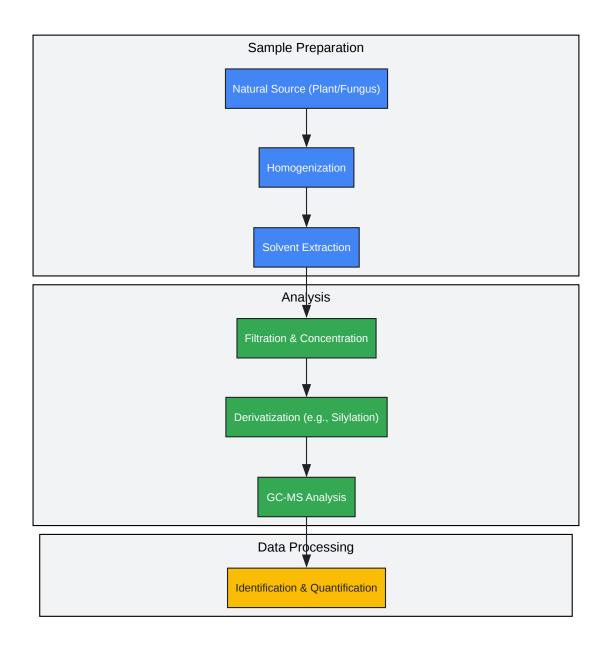
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- Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
- GC-MS Analysis:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
 - \circ Injection: 1 µL of the derivatized sample.
 - Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to elute compounds with a range of volatilities.
 - Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode can be used for identification by comparing the resulting mass spectrum with a reference library (e.g., NIST). For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized AAME will provide higher sensitivity and selectivity.
- Quantification: Use an internal standard (e.g., a deuterated analog or a dicarboxylic acid
 ester of a different chain length) added at the beginning of the extraction process for
 accurate quantification. A calibration curve of a pure AAME standard should be prepared and
 analyzed under the same conditions.





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A general experimental workflow for the analysis of azelaic acid monoethyl ester.

Conclusion and Future Directions



The available evidence confirms the natural occurrence of azelaic acid monoethyl ester in at least one fungal and two plant species. This finding opens up new avenues for research into the biosynthesis and physiological roles of dicarboxylic acid monoesters in these organisms. For drug development professionals, the natural origin of AAME may be of interest for "natural" product claims and for exploring its potential therapeutic applications, which may differ from those of its parent compound, azelaic acid.

Future research should focus on:

- Confirmation and Quantification: Verifying the presence of AAME in the reported species and quantifying its concentration using validated analytical methods.
- Screening of Other Organisms: Expanding the search for AAME in other plants, fungi, and microorganisms.
- Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for the esterification of azelaic acid in these organisms.
- Biological Activity: Investigating the physiological role of AAME in the producing organisms and exploring its pharmacological properties.

This technical guide provides a foundational understanding of the natural occurrence of azelaic acid monoethyl ester. As research in this area progresses, a more detailed picture of its distribution, biosynthesis, and biological significance is expected to emerge.

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- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of Azelaic Acid Monoethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279157#natural-occurrence-of-azelaic-acid-monoethyl-ester]

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